![molecular formula C15H12N4O4S B3019449 N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1210942-56-5](/img/structure/B3019449.png)
N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide" is a structurally complex molecule that incorporates several pharmacophoric elements known for their biological activities. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their synthesis, properties, and potential biological activities. For instance, benzamide and thiadiazole moieties are mentioned as key components in the synthesis of compounds with anticancer properties . Additionally, the role of methyl functionality and non-covalent interactions in benzamide derivatives is highlighted in the context of supramolecular gelators . Furthermore, the synthesis of 1,2,4-thiadiazoles through oxidative dimerization of thioamides is described, which could be relevant to the synthesis of the thiadiazole portion of the target compound .
Synthesis Analysis
The synthesis of related compounds involves the use of microwave irradiation to facilitate the formation of Schiff's bases containing a thiadiazole scaffold coupled with benzamide groups . This method is solvent-free and efficient, suggesting that a similar approach might be applicable to the synthesis of the target compound. The oxidative dimerization of thioamides is another relevant synthetic route, as it provides a method for preparing 1,2,4-thiadiazoles, which are structurally related to the thiadiazole portion of the target compound .
Molecular Structure Analysis
The molecular structure of the target compound likely involves multiple non-covalent interactions, such as π-π interactions and hydrogen bonding, which are crucial for the stability and biological activity of similar compounds. For example, the crystal structure of a gelator containing a thiazole and benzamide moiety revealed a helical assembly driven by π-π interactions and cyclic N–H⋯N and S⋯O interactions . These findings suggest that the target compound may also exhibit complex molecular interactions that could be analyzed through crystallography or computational modeling.
Chemical Reactions Analysis
The chemical reactivity of the target compound can be inferred from the reactivity of its subcomponents. Thiadiazoles, for instance, are synthesized through reactions involving thioamides and electrophilic reagents, which could also be relevant for the thiadiazole portion of the target compound . The benzamide group, on the other hand, is known to participate in the formation of Schiff's bases, which are important intermediates in the synthesis of various biologically active compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of the target compound would be influenced by its molecular structure. The presence of a thiadiazole ring suggests potential for high stability and the possibility of forming stable crystalline structures, as seen in related compounds . The benzamide group could contribute to the compound's solubility and potential for forming gels, as observed in other benzamide derivatives . The overall drug-like behavior of the compound could be predicted using computational ADMET studies, which would provide insights into its absorption, distribution, metabolism, excretion, and toxicity .
将来の方向性
The future directions for this compound could involve further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of similar anticancer molecules . Further studies could also investigate the specific mechanism of action of this compound.
作用機序
Target of Action
Similar compounds bearing the benzo[d][1,3]dioxol-5-yl-indoles moiety have been reported to exhibit anticancer activity against various cancer cell lines .
Mode of Action
It is suggested that similar compounds cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This implies that the compound interacts with its targets, leading to changes in the cell cycle progression and promoting programmed cell death.
Biochemical Pathways
Compounds with similar structures have been reported to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure . This suggests that the compound may affect pathways related to cell division and growth.
Result of Action
Similar compounds have been reported to cause cell cycle arrest and induce apoptosis in cancer cells . This suggests that the compound may have a similar effect, leading to the inhibition of cell proliferation and the induction of cell death.
特性
IUPAC Name |
N-[[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl]-4-methylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O4S/c1-8-14(24-19-17-8)15(20)16-6-10-5-12(23-18-10)9-2-3-11-13(4-9)22-7-21-11/h2-5H,6-7H2,1H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBMOXQXHVHNJCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCC2=NOC(=C2)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

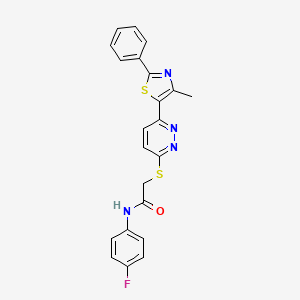


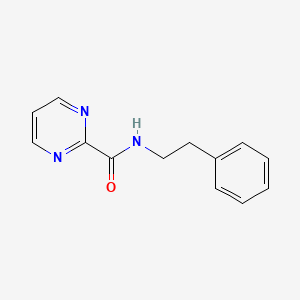
![7-Chloro-2-(3-morpholinopropyl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B3019372.png)
![2,5-difluoro-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide](/img/structure/B3019374.png)
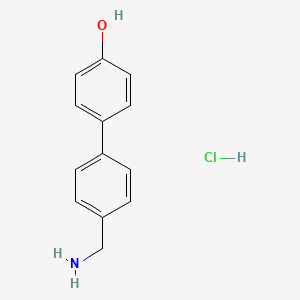
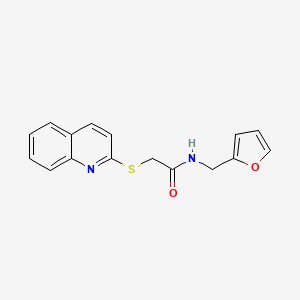
![[2-(2,4-Dimethoxyanilino)-2-oxoethyl] 5-bromofuran-2-carboxylate](/img/structure/B3019380.png)
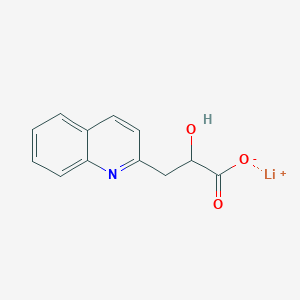
![4-acetyl-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B3019385.png)

![Ethyl 2-[[2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3019387.png)
![6-Bromo-8-ethyl-2-methylimidazo[1,2-a]pyridine](/img/structure/B3019389.png)